molecular formula C11H17PS3 B14305767 Diethyl benzylphosphonotrithioate CAS No. 116393-11-4

Diethyl benzylphosphonotrithioate

Cat. No.: B14305767
CAS No.: 116393-11-4
M. Wt: 276.4 g/mol
InChI Key: LPYOZNXLIRGFDL-UHFFFAOYSA-N
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Description

Diethyl benzylphosphonotrithioate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphonotrithioate group attached to a benzyl moiety, making it a versatile reagent in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl benzylphosphonotrithioate typically involves the reaction of benzylphosphonic acid with diethyl phosphite under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the desired product. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Diethyl benzylphosphonotrithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonotrithioate group to phosphine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products

Scientific Research Applications

Diethyl benzylphosphonotrithioate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as an antimicrobial agent, showing activity against various bacterial strains.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an additive in materials science.

Mechanism of Action

The mechanism of action of diethyl benzylphosphonotrithioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Diethyl benzylphosphonate: A related compound with similar chemical properties but lacking the trithioate group.

    Diethyl phosphite: Another organophosphorus compound used in similar applications but with different reactivity.

Uniqueness

Diethyl benzylphosphonotrithioate is unique due to the presence of the trithioate group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specialized applications in research and industry.

Conclusion

This compound is a versatile and valuable compound with a wide range of applications in chemistry, biology, medicine, and industry Its unique chemical properties and reactivity make it an important reagent in various scientific and industrial processes

Properties

CAS No.

116393-11-4

Molecular Formula

C11H17PS3

Molecular Weight

276.4 g/mol

IUPAC Name

benzyl-bis(ethylsulfanyl)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C11H17PS3/c1-3-14-12(13,15-4-2)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3

InChI Key

LPYOZNXLIRGFDL-UHFFFAOYSA-N

Canonical SMILES

CCSP(=S)(CC1=CC=CC=C1)SCC

Origin of Product

United States

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